2-(4-cyanophenyl)acetyl chloride

Vue d'ensemble

Description

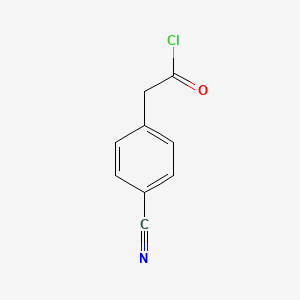

2-(4-cyanophenyl)acetyl chloride is an organic compound with the molecular formula C9H6ClNO. It is a derivative of phenylacetyl chloride, where a cyano group (-CN) is attached to the para position of the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals due to its reactive acyl chloride group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyanophenyl)acetyl chloride typically involves the reaction of 4-cyanobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the volatile by-products and ensure high purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The carbonyl carbon in 2-(4-cyanophenyl)acetyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the para-cyanophenyl group. This enables rapid nucleophilic attack, followed by HCl elimination.

Amidation with Amines

Reaction with primary or secondary amines yields substituted acetamides. For example:

-

Reaction with 4-cyanophenylamine produces N-(4-cyanophenyl)-2-(4-cyanophenyl)acetamide.

Conditions : Dichloromethane (DCM) solvent, triethylamine (TEA) base, 0–5°C .

Mechanism :

Esterification with Alcohols

Alcohols react to form esters:

-

Reaction with methanol yields methyl 2-(4-cyanophenyl)acetate.

Conditions : Room temperature, catalytic base (e.g., pyridine) .

Hydrolysis to Carboxylic Acid

Water induces hydrolysis to 2-(4-cyanophenyl)acetic acid:

Conditions : Aqueous acidic or neutral media .

Reactions Involving the Cyano Group

The para-cyanophenyl substituent participates in distinct transformations:

Reduction of the Nitrile

Catalytic hydrogenation (H₂/Pd) converts the nitrile to an amine, yielding 2-(4-aminophenyl)acetyl chloride. This intermediate can undergo further acyl chloride reactions .

Nucleophilic Aromatic Substitution

The electron-deficient aryl ring facilitates substitution at the para position:

Tandem Cyanation/Brook Rearrangement

In presence of cyanide catalysts, this compound participates in tandem reactions involving:

-

Cyanation : Nucleophilic attack by cyanide.

-

Brook rearrangement : Silicon-group migration.

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer and Antimicrobial Activity

2-(4-Cyanophenyl)acetyl chloride serves as a key intermediate in the synthesis of compounds with potential anticancer and antimicrobial properties. For instance, derivatives of this compound have been investigated for their efficacy against various cancer cell lines and bacterial strains. The incorporation of the cyanophenyl group enhances the biological activity due to its electron-withdrawing properties, which can increase the lipophilicity and bioavailability of the final products.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated that modifications to the this compound scaffold can lead to novel anticancer agents. Researchers synthesized a series of compounds by reacting this compound with various amines, yielding derivatives that showed significant cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring could enhance activity while minimizing toxicity.

Synthetic Methodologies

Building Block for Complex Molecules

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its acyl chloride functionality allows for straightforward acylation reactions, which are fundamental in organic synthesis.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reaction Description | Product Type |

|---|---|---|

| Friedel-Crafts Acylation | Reaction with aromatic compounds to introduce acyl groups | Aromatic ketones |

| Nucleophilic Substitution | Reaction with amines to form amides | Various amides |

| Coupling Reactions | Coupling with other electrophiles | Diverse organic compounds |

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound is employed in the production of specialty chemicals and pharmaceuticals. Its ability to act as a reactive intermediate makes it valuable for large-scale synthesis processes where efficiency and yield are critical.

Environmental Considerations

The synthesis methods involving this compound are designed to minimize waste and reduce environmental impact. Modern synthetic strategies focus on greener chemistry principles, utilizing catalysts and solvent-free conditions to enhance sustainability.

Mécanisme D'action

The mechanism of action of 2-(4-cyanophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyano group also contributes to the compound’s reactivity and can participate in further chemical transformations.

Comparaison Avec Des Composés Similaires

Phenylacetyl Chloride: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

4-Cyanobenzoyl Chloride: Similar structure but with a different functional group (benzoyl chloride instead of phenylacetyl chloride).

4-Cyanophenylisocyanate: Contains an isocyanate group instead of an acyl chloride group, leading to different reactivity and applications.

Uniqueness: 2-(4-cyanophenyl)acetyl chloride is unique due to the presence of both the acyl chloride and cyano functional groups. This combination provides a high degree of reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of a wide range of compounds.

Activité Biologique

2-(4-Cyanophenyl)acetyl chloride is a chemical compound with diverse applications in medicinal chemistry and organic synthesis. Its structure, characterized by a cyanophenyl group attached to an acetyl chloride moiety, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

- Chemical Formula : C9H6ClN

- Molecular Weight : 179.60 g/mol

- CAS Number : 62044-37-5

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its effects as an inhibitor in various biochemical pathways.

1. Anticoagulant Activity

Research has indicated that derivatives of this compound exhibit significant anticoagulant properties. A study on related compounds demonstrated that these derivatives could prolong activated partial thromboplastin time (aPTT) and prothrombin time (PT), suggesting their potential as antithrombotic agents.

| Compound | aPTT (s) | PT (s) | INR |

|---|---|---|---|

| Control | 30.0 | 12.4 | 1.0 |

| Compound A | 50.0 | 16.7 | 2.04 |

| Compound B | 45.0 | 14.2 | 1.38 |

Table 1: Anticoagulant effects of selected compounds derived from this compound .

2. Enzyme Inhibition

Inhibition studies have shown that the compound can act as an inhibitor for several enzymes, including thrombin and factor Xa, which are crucial in the coagulation cascade. The inhibition mechanism appears to involve interactions at specific active sites, leading to significant decreases in enzyme activity.

Case Study: Thrombin Inhibition

In a detailed investigation, a derivative of the compound was tested against thrombin, revealing an IC50 value indicating potent inhibitory activity:

- IC50 Value : 0.5 µM

This suggests that even low concentrations of the compound can effectively inhibit thrombin, highlighting its potential therapeutic applications in managing coagulation disorders .

The biological activity of this compound is believed to stem from its ability to form covalent bonds with key amino acids in target enzymes. The presence of the cyanophenyl group enhances lipophilicity, facilitating better interaction with hydrophobic pockets within enzyme structures.

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of the compound. Preliminary studies indicate moderate toxicity levels; thus, further research is needed to establish safety profiles for potential therapeutic use.

Propriétés

IUPAC Name |

2-(4-cyanophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)5-7-1-3-8(6-11)4-2-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRSIXZHLWBQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62044-37-5 | |

| Record name | 2-(4-cyanophenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.